

FPL 14294: A Technical Guide to Preclinical Research in Animal Models

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Compound of Interest

Compound Name: Fpl 14294

Cat. No.: B1673591

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Introduction

FPL 14294, chemically identified as [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], is a potent and metabolically stable analog of cholecystokinin octapeptide (CCK-8).[1] As a cholecystokinin-A (CCK-A) receptor agonist, **FPL 14294** has been a subject of interest in preclinical research, primarily for its significant anorectic (appetite-suppressing) effects. This document provides an in-depth technical overview of the research conducted on **FPL 14294** in animal models, focusing on its pharmacological activity, mechanism of action, and the experimental protocols utilized in its evaluation.

Core Research Findings

FPL 14294 has demonstrated potent anorectic activity, particularly when administered intranasally in rat models.[1] Its enhanced in vivo potency compared to the endogenous ligand CCK-8 is attributed to its improved metabolic stability and potentially different bioavailability or receptor kinetics.[1] The anorectic effects of **FPL 14294** are mediated through the CCK-A receptor, as evidenced by inhibition of its activity by the selective CCK-A antagonist MK-329.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **FPL 14294** and its comparison with CCK-8.

Table 1: In Vivo Anorectic Activity of **FPL 14294** vs. CCK-8 in 21-h Fasted Rats^[1]

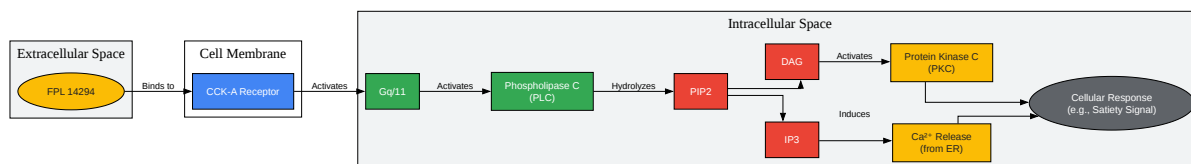
Compound	Administration Route	Effective Dose	Activity Notes
FPL 14294	Intranasal	5 µg/kg	Potent anorectic activity
CCK-8	Intranasal	Up to 500 µg/kg	Inactive
FPL 14294	Intraperitoneal	>200x more potent than CCK-8	Significantly inhibited 3-h food intake
CCK-8	Intraperitoneal	Baseline	-

Table 2: Receptor Binding and In Vitro Potency

Compound	Receptor Affinity	In Vitro Potency (Gallbladder Contraction)
FPL 14294	Comparable to CCK-8 at CCK-A and CCK-B receptors	Comparable to CCK-8
CCK-8	-	-

Mechanism of Action: Signaling Pathway

FPL 14294 exerts its effects by activating CCK-A receptors, which are G-protein coupled receptors. The binding of **FPL 14294** to the CCK-A receptor initiates a signaling cascade that is central to its physiological effects, including the induction of satiety.



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Caption: FPL 14294 signaling via the CCK-A receptor.

Experimental Protocols

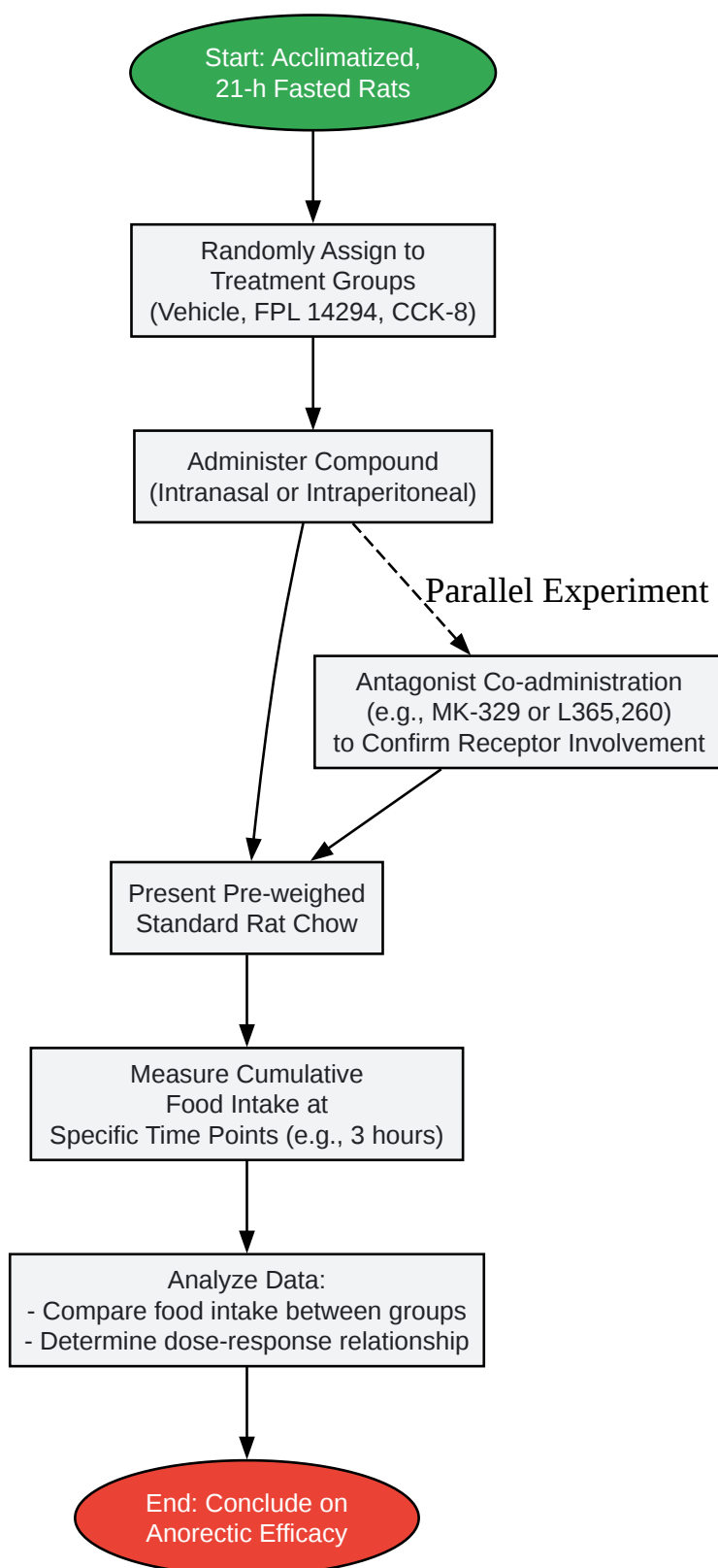
The following sections detail the methodologies employed in the preclinical evaluation of **FPL 14294**.

Animal Models

- Species: Male Sprague-Dawley rats were predominantly used.
- Housing and Acclimatization: Animals were individually housed in a controlled environment with a standard light-dark cycle. They were acclimatized to the experimental conditions, including handling and administration procedures, prior to the studies.
- Fasting Protocol: For feeding studies, rats were typically fasted for 21 hours to ensure robust and consistent food intake.

Anorectic Activity Assessment

This workflow outlines the key steps in evaluating the appetite-suppressing effects of **FPL 14294**.



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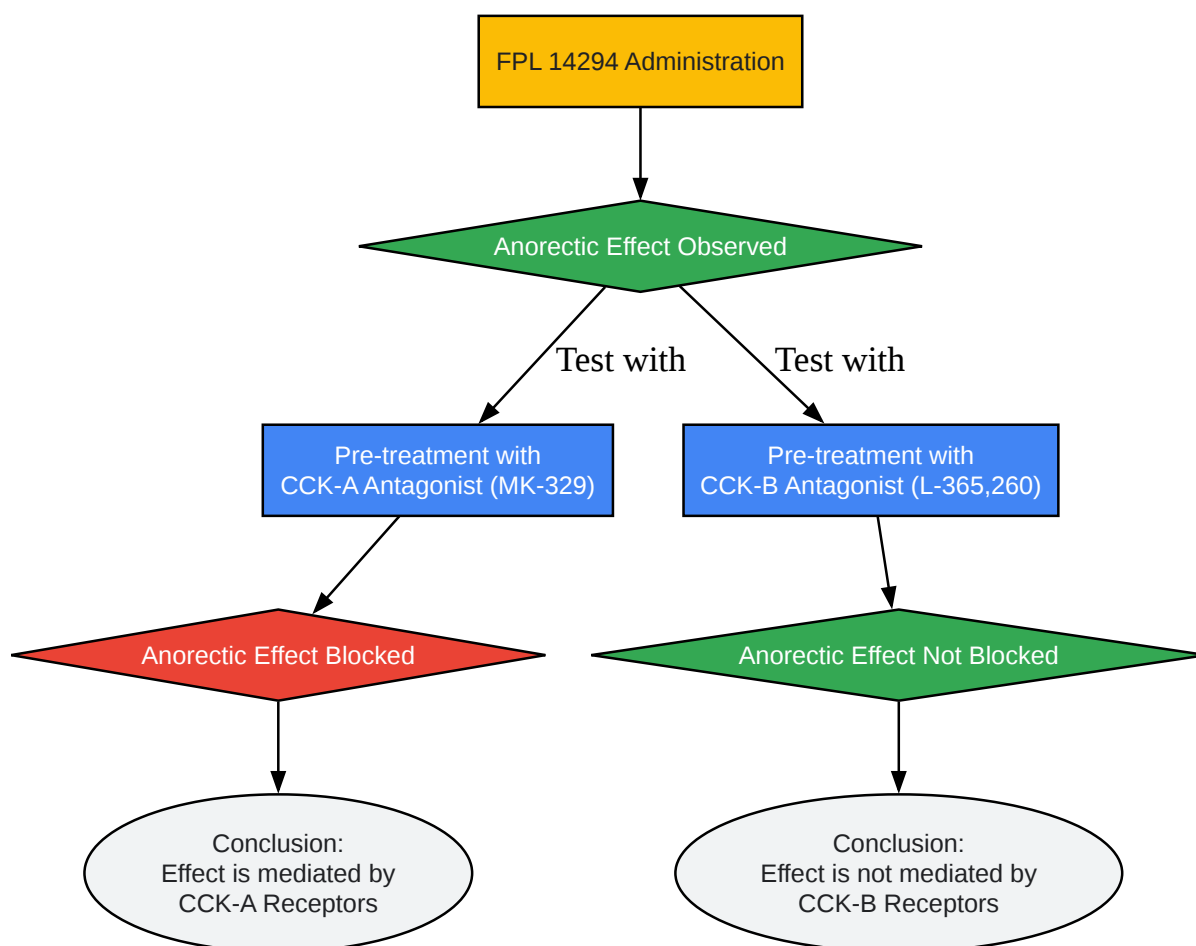
Caption: Workflow for assessing anorectic activity.

Receptor Specificity Determination

To confirm the involvement of specific CCK receptor subtypes, antagonist studies were performed.

- CCK-A Receptor Antagonist: MK-329 was used to assess the role of the CCK-A receptor.
- CCK-B Receptor Antagonist: L-365,260 was used to evaluate the involvement of the CCK-B receptor.
- Protocol: The antagonist was administered prior to the administration of **FPL 14294**. The subsequent effect on food intake was then measured and compared to the effect of **FPL 14294** alone. A blockade of the anorectic effect by a specific antagonist indicates the involvement of that receptor subtype.

The logical relationship for determining receptor-mediated effects is illustrated below.



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Caption: Logic diagram for receptor specificity.

Conclusion

FPL 14294 is a potent, intranasally active anorectic agent that demonstrates the therapeutic potential of stable CCK-A receptor agonists. The research in animal models, particularly rats, has been crucial in elucidating its mechanism of action and establishing its efficacy profile. The detailed experimental protocols and the clear, quantitative outcomes from these studies provide a solid foundation for further drug development efforts in the area of appetite regulation and obesity. The use of specific receptor antagonists has been instrumental in confirming that the satiety-inducing effects of **FPL 14294** are mediated through the CCK-A receptor pathway. Further research could explore the long-term efficacy and safety of **FPL 14294** and its analogs in more complex animal models of obesity and metabolic disorders.

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References

- 1. Effects of selective CCK receptor agonists on food intake after central or peripheral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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